molecular formula C19H21F3N4O B2799158 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 2108276-87-3

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No. B2799158
CAS RN: 2108276-87-3
M. Wt: 378.399
InChI Key: WKJQERPKGBBLIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C19H21F3N4O and its molecular weight is 378.399. The purity is usually 95%.
BenchChem offers high-quality 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis and Molecular Docking

Research on azabicyclo[3.2.1]octane derivatives has shown their significance in the synthesis of active metabolites for potent kinase inhibitors, highlighting the importance of stereochemistry in medicinal chemistry applications (Zecheng Chen et al., 2010). This demonstrates the compound's potential relevance in the development of new therapeutics, where the stereoselective synthesis could play a critical role in determining biological activity.

Crystal Structure Characterization

The structural elucidation of azabicyclo[3.2.1]octan derivatives, through methods like X-ray crystallography, provides essential information on their conformation and potential interactions with biological targets. Such studies can guide the design of new compounds with desired biological activities (Chao Wu et al., 2015).

Nematicidal Activity

Compounds derived from azabicyclo[3.2.1]octan structures have been evaluated for their nematicidal activities, presenting a possible application in agricultural pest management (Jun Xu et al., 2021). This suggests potential research applications of similar compounds in developing new nematicides.

Antifungal and Antimicrobial Applications

Azoles, including triazoles, are known for their broad-spectrum antifungal and antimicrobial activities. Research into new azole derivatives emphasizes their importance in addressing infectious diseases (Xiaoyun Chai et al., 2011). This area could be particularly relevant for the compound , considering its triazolyl component.

Practical Synthesis and Purity Optimization

The development of scalable synthetic methods for azabicyclo[3.1.0]hexane derivatives, targeting high purity and yield, underlines the importance of synthetic chemistry in optimizing compounds for research and industrial applications (Lauren E. Sirois et al., 2018). This aspect is critical for the production of research-grade chemicals and their application in various fields.

properties

IUPAC Name

1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c20-19(21,22)14-4-1-13(2-5-14)3-8-18(27)25-15-6-7-16(25)12-17(11-15)26-23-9-10-24-26/h1-2,4-5,9-10,15-17H,3,6-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJQERPKGBBLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C(F)(F)F)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

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